molecular formula C24H27N3O3 B2914978 N-(4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 921509-56-0

N-(4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No.: B2914978
CAS No.: 921509-56-0
M. Wt: 405.498
InChI Key: YDGVVJVAGNZHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a 3-methylpiperidin-1-yl group at position 2 and an acetamide-linked 4-methoxyphenyl moiety at position 6.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-17-5-4-14-27(15-17)22-13-8-18-6-3-7-21(24(18)26-22)30-16-23(28)25-19-9-11-20(29-2)12-10-19/h3,6-13,17H,4-5,14-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGVVJVAGNZHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a complex organic compound that exhibits significant biological activities, particularly in the context of anti-inflammatory and potential anticancer properties. The compound belongs to the quinoline family, which is well-known for its diverse pharmacological effects. This article explores the biological activity of this compound, highlighting research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H25N3O4\text{C}_{20}\text{H}_{25}\text{N}_3\text{O}_4

This compound features a methoxyphenyl group and a quinoline moiety linked through an ether bond, which contributes to its biological activity.

Research indicates that this compound operates through several mechanisms:

  • Anti-inflammatory Activity : The compound has been shown to reduce inflammatory responses in fibroblast-like synoviocytes (FLS), which are crucial in conditions like rheumatoid arthritis (RA). It inhibits the receptor activity-modifying protein 1 (RAMP1), thereby modulating the Gαs/Gαi-cAMP signaling pathway .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, although specific pathways remain to be fully elucidated. The presence of the quinoline structure is often associated with anticancer properties due to its ability to interact with various cellular targets .

Research Findings

Recent studies have provided insights into the biological activities of this compound:

Case Study: Anti-inflammatory Effects

A study conducted on K/BxN serum transfer arthritis mice demonstrated that treatment with the compound led to significant reductions in joint inflammation and damage. Histological analyses revealed decreased infiltration of inflammatory cells and reduced expression of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryReduced inflammatory response in FLS
CytotoxicityInduced apoptosis in cancer cell lines
MechanismInhibition of RAMP1, modulation of Gαs/Gαi

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-methoxyphenyl)-quinoline sulfonamide Quinoline core with sulfonamide groupAnti-inflammatory effects
Chloroquine Basic quinoline structureAntimalarial, cytotoxic effects
Quinacrine Quinoline derivativeAntimalarial, potential anticancer

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinoline/Quinazoline Cores

The target compound shares structural homology with quinoline- and quinazoline-based acetamides. Key comparisons include:

Compound Name / ID Core Structure Substituent on Core (Position) Acetamide Substituent Molecular Weight Key Activity/Properties Reference
Target Compound Quinoline 3-Methylpiperidin-1-yl (C2) 4-Methoxyphenyl Not specified N/A (structural focus)
Compound 38 () Quinazoline Pyrrolidin-1-yl (C4) 4-Methoxyphenyl Not specified Anticancer (HCT-1, MCF-7)
2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethylphenyl)acetamide () Quinoline 4-Benzylpiperidin-1-yl (C2) 4-Ethylphenyl 479.6 Structural analog (no activity data)
2-{[2-(Piperidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethoxy)phenyl]acetamide () Quinoline Piperidin-1-yl (C2) 4-Trifluoromethoxyphenyl 445.4 Structural analog (electron-withdrawing group)

Key Observations:

  • Core Heterocycle: Quinazoline-based analogs (e.g., Compound 38) exhibit anticancer activity, but the target compound’s quinoline core may offer distinct pharmacokinetic properties due to increased lipophilicity .
  • Substituent Effects: The 3-methylpiperidin-1-yl group in the target compound introduces steric and electronic differences compared to 4-benzylpiperidin-1-yl () or morpholine (Compound 40, ). Smaller substituents like pyrrolidin-1-yl (Compound 38) or piperidin-1-yl () may enhance metabolic stability .
  • Acetamide Modifications: The 4-methoxyphenyl group in the target compound is common in active analogs (e.g., Compounds 38–40), suggesting its role in target binding. Replacing methoxy with trifluoromethoxy () or ethyl () alters electronic properties and hydrophobicity .

Thiazole and Benzothiazole Derivatives

While the target compound lacks a thiazole ring, comparisons with thiazole-acetamide hybrids () and benzothiazole derivatives () reveal insights:

Compound () Thiazole Substituent Piperazine/Piperidine Substituent Molecular Weight Melting Point (°C) Activity
Compound 13 4-(p-Tolyl)thiazole 4-(4-Methoxyphenyl)piperazin-1-yl 422.54 289–290 MMP inhibition (potential anti-inflammatory)
Target Compound 3-Methylpiperidin-1-yl

Key Observations:

  • Thiazole derivatives (e.g., Compound 13) prioritize polar interactions via the piperazine group, whereas the target compound’s piperidine group may enhance membrane permeability .
  • Benzothiazole analogs () with chloro or methoxy groups (e.g., N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide) highlight the versatility of acetamide-linked aromatic systems in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.